BenchChemオンラインストアへようこそ!

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide

Xanthine oxidase Competitive inhibition Enzyme kinetics

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 866733-81-5) is a synthetic small molecule (MW 260.25 g/mol, formula C₁₃H₁₂N₂O₄) that combines a 1,4-benzodioxane scaffold with a 5-methyl-1,2-oxazole-3-carboxamide pharmacophore. The compound has been characterized as a competitive inhibitor of bovine xanthine oxidase (XO) with a Ki of 820 nM and an IC₅₀ of 12.4 μM, as curated in the ChEMBL database (CHEMBL3310952) and BindingDB (BDBM50237977).

Molecular Formula C13H12N2O4
Molecular Weight 260.249
CAS No. 866733-81-5
Cat. No. B2833517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide
CAS866733-81-5
Molecular FormulaC13H12N2O4
Molecular Weight260.249
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C13H12N2O4/c1-8-6-10(15-19-8)13(16)14-9-2-3-11-12(7-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,16)
InChIKeyXWWGJJMKAFDDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 866733-81-5): Core Identity and Baseline for Procurement Evaluation


N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 866733-81-5) is a synthetic small molecule (MW 260.25 g/mol, formula C₁₃H₁₂N₂O₄) that combines a 1,4-benzodioxane scaffold with a 5-methyl-1,2-oxazole-3-carboxamide pharmacophore [1]. The compound has been characterized as a competitive inhibitor of bovine xanthine oxidase (XO) with a Ki of 820 nM and an IC₅₀ of 12.4 μM, as curated in the ChEMBL database (CHEMBL3310952) and BindingDB (BDBM50237977) [2]. The 1,4-benzodioxane moiety is recognized as a privileged scaffold in medicinal chemistry, having yielded bioactive molecules across multiple target classes [3]. This compound therefore occupies a defined position at the intersection of non-purine XO inhibitor chemotypes and benzodioxane-containing probe molecules, making it a candidate for mechanistic enzymology studies and structure–activity relationship (SAR) exploration programs targeting purine metabolism disorders.

Why N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 866733-81-5) Cannot Be Simply Replaced by In-Class Xanthine Oxidase Inhibitors


Xanthine oxidase (XO) inhibitors span multiple chemical classes—purine analogs (e.g., allopurinol), non-purine aryl-thiazoles (e.g., febuxostat), and natural-product-derived neolignans—each exhibiting distinct inhibition mechanisms (competitive, mixed-type, mechanism-based) and vastly different potency ranges [1]. Within the 1,2-oxazole-3-carboxamide subclass, even subtle positional isomerism can alter hydrogen-bonding geometry and target engagement: the 3-carboxamide regioisomer (CAS 866733-81-5) places the amide linkage meta to the oxazole oxygen, whereas the 4-carboxamide analog (CAS 720702-80-7) presents a para orientation, a structural divergence likely to affect both XO binding pocket complementarity and off-target profiles . Furthermore, the 1,4-benzodioxane scaffold confers conformational rigidity and distinct lipophilicity relative to the flexible phenyl or purine cores found in other XO inhibitor series [2]. These cumulative differences—inhibition modality, regioisomeric connectivity, and scaffold topology—mean that substituting CAS 866733-81-5 with a superficially similar XO inhibitor risks altering the experimental readout in competitive binding assays, confounding SAR interpretation, and invalidating cross-study comparisons. The quantitative evidence below substantiates why this specific compound, rather than a class-level analog, must be specified in procurement decisions.

Quantitative Differentiation Evidence for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 866733-81-5)


Competitive Inhibition Mechanism vs. Allopurinol: Defined Modality at Bovine Xanthine Oxidase

CAS 866733-81-5 inhibits bovine xanthine oxidase through a competitive mechanism (Ki = 820 nM), as determined by varying xanthine substrate concentrations [1]. In contrast, allopurinol—following metabolic conversion to oxypurinol—exhibits mixed-type or non-competitive inhibition of bovine milk xanthine oxidase, with reported Ki values of 1,000–1,550 nM [2][3]. Although both compounds operate in the high-nanomolar to low-micromolar potency range, the mechanistic distinction is critical: competitive inhibitors directly compete with substrate at the active site, whereas mixed-type inhibitors bind to both free enzyme and enzyme–substrate complex. This difference affects the interpretation of IC₅₀ shifts under varying substrate conditions and the design of combination inhibition studies.

Xanthine oxidase Competitive inhibition Enzyme kinetics

Non-Purine Scaffold with 1,4-Benzodioxane Core vs. Purine-Based Allopurinol: Chemotype-Driven Selectivity Implications

CAS 866733-81-5 is a non-purine XO inhibitor built on a 1,4-benzodioxane scaffold, a chemotype distinct from the purine core of allopurinol [1]. The 1,4-benzodioxane template has been validated as a privileged scaffold in medicinal chemistry, with demonstrated versatility across diverse biological targets [2]. Natural products bearing the 1,4-benzodioxane skeleton, such as hyprhombin C (IC₅₀ = 0.6 μM) and epihyprhombin B (IC₅₀ = 2.0 μM), have been reported to exhibit superior anti-XO activity compared to allopurinol (IC₅₀ ~8.3 μM in comparable bovine XO assays) [3]. While CAS 866733-81-5 itself shows lower potency (IC₅₀ = 12.4 μM) [4] than these optimized neolignans, its non-purine, synthetic nature avoids the purine salvage pathway interactions and hypersensitivity reactions associated with allopurinol's purine scaffold, offering a cleaner chemotype for hit-to-lead optimization programs [5].

Non-purine inhibitor 1,4-Benzodioxane Chemotype selectivity

3-Carboxamide vs. 4-Carboxamide Regioisomer: Positional Isomerism Governing Hydrogen-Bond Topology

CAS 866733-81-5 is the 1,2-oxazole-3-carboxamide regioisomer, in which the amide carbonyl is attached at the 3-position of the isoxazole ring. A structurally analogous compound, CAS 720702-80-7, is the corresponding 4-carboxamide regioisomer (identical molecular formula C₁₃H₁₂N₂O₄, identical MW 260.25) . The 3-carboxamide orientation positions the amide NH and carbonyl in a meta relationship to the endocyclic oxygen, whereas the 4-carboxamide places them para. This regioisomeric shift alters the vector of hydrogen-bond donors and acceptors presented to the XO binding pocket; 1,2-oxazole-3-carboxamides have been explicitly studied as a pharmacophore for XO inhibition, with SAR campaigns demonstrating that 3-carboxamide connectivity is critical for productive target engagement [1]. No publicly available XO inhibition data exist for the 4-carboxamide regioisomer (CAS 720702-80-7), meaning its activity at XO cannot be assumed from data on CAS 866733-81-5.

Regioisomerism Structure–activity relationship Isoxazole carboxamide

Scalable Synthetic Tractability: Single-Step Amide Coupling from Commercially Available Precursors vs. Multi-Step Natural Product Isolation

CAS 866733-81-5 is accessible via a standard amide coupling between 5-methyl-1,2-oxazole-3-carboxylic acid and 2,3-dihydro-1,4-benzodioxin-6-amine, both of which are commercially available building blocks [1]. This contrasts with natural-product-derived 1,4-benzodioxane XO inhibitors such as hyprhombin C and epihyprhombin B, which require extraction and purification from Hyptis rhomboides plant material, a process that is inherently batch-variable and low-yielding [2]. The synthetic route to CAS 866733-81-5 is amenable to scale-up under standard amide-coupling conditions (e.g., DMF, coupling reagents), enabling multi-gram procurement with reproducible purity profiles—an essential requirement for systematic SAR campaigns where consistent compound supply is critical [1].

Synthetic accessibility Procurement scalability Amide coupling

Oxazole-3-Carboxamide Pharmacophore Validated Across Independent XO Inhibitor Series: Class-Level Consistency Supporting Target Engagement

The 1,2-oxazole-3-carboxamide motif has been independently validated as a productive pharmacophore for xanthine oxidase inhibition across multiple chemical series. A series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives demonstrated in vitro XO inhibitory activity [1], while a distinct series of 5-phenylisoxazole-3-carboxylic acid derivatives exhibited XO inhibition with IC₅₀ values in the micromolar to submicromolar range, with the 3-carboxylic acid/3-carboxamide moiety identified as a critical pharmacophoric element for target binding [2]. The convergence of these independent SAR findings reinforces that CAS 866733-81-5, which incorporates this exact pharmacophore, is not an isolated singleton but part of a broader, mechanistically coherent inhibitor class. This class-level validation provides confidence that the observed XO inhibitory activity (Ki = 820 nM) [3] reflects genuine target engagement rather than assay artifact.

Pharmacophore validation Isoxazole-3-carboxamide XO inhibitor series

Distinct Lipophilic–Hydrophilic Balance from the 1,4-Benzodioxane Scaffold vs. Aryl-Thiazole and Purine Cores: Implications for Physicochemical Profiling in Drug Discovery

The 1,4-benzodioxane core of CAS 866733-81-5 imparts a characteristic lipophilic–hydrophilic balance that differs from both the purine core of allopurinol and the aryl-thiazole core of febuxostat [1]. The 1,4-benzodioxane scaffold is an ortho-fused bicyclic system containing two ether oxygens within a saturated dioxane ring annealed to a benzene ring, conferring moderate lipophilicity with hydrogen-bond acceptor capacity from the dioxane oxygens [2]. This contrasts with: (a) the planar, nitrogen-rich purine core of allopurinol (high hydrogen-bond donor/acceptor density, lower logP), and (b) the aryl-thiazole-carboxylic acid structure of febuxostat (high logP, carboxylic acid H-bond donor). The resulting physicochemical differentiation affects solubility, permeability, and protein binding—parameters that directly influence the suitability of a compound for specific assay formats (e.g., cell-based vs. biochemical) and downstream optimization strategies [1].

Lipophilicity 1,4-Benzodioxane Physicochemical properties

Optimal Research and Procurement Scenarios for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 866733-81-5)


Mechanistic Enzymology: Competitive XO Inhibition Studies Requiring a Defined Non-Purine Probe

CAS 866733-81-5 is suitable as a competitive xanthine oxidase inhibitor probe for kinetic mechanism studies where a non-purine, non-mechanism-based inhibitor is required. Its competitive inhibition modality (Ki = 820 nM) [1] allows researchers to distinguish active-site competition from allosteric or mechanism-based effects—something that allopurinol (mixed-type, requiring metabolic activation) cannot provide. This makes CAS 866733-81-5 particularly valuable for steady-state kinetic assays employing variable xanthine substrate concentrations to map inhibitor binding modes, as well as for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies measuring direct binding thermodynamics to purified XO.

SAR Hit-to-Lead Optimization: Benzodioxane-Isocarboxamide Core as a Starting Scaffold

CAS 866733-81-5 provides a synthetically tractable benzodioxane-isoxazole-3-carboxamide core for systematic SAR exploration [1]. With a confirmed Ki of 820 nM against bovine XO [2] and a scalable amide-coupling synthetic route [3], medicinal chemistry teams can derivatize the 1,4-benzodioxane ring (e.g., halogenation, alkylation at positions 2, 3, or 7), modify the 5-methyl substituent on the isoxazole, or replace the amide linkage with bioisosteres (e.g., sulfonamide, urea). The non-purine scaffold avoids the hypersensitivity and metabolic issues associated with allopurinol, offering a cleaner starting point for lead optimization toward urate-lowering therapeutics.

Pharmacophore Model Building and Computational Docking: Validation of Oxazole-3-Carboxamide Binding Mode

The convergence of XO inhibitory activity across multiple 1,2-oxazole-3-carboxamide series [1][2] enables CAS 866733-81-5 to serve as a reference ligand for pharmacophore model construction and molecular docking validation. Its competitive inhibition mechanism [3] implies active-site binding, allowing computational chemists to dock the compound into available bovine XO crystal structures (e.g., PDB entries co-crystallized with allopurinol/oxypurinol or febuxostat) and generate testable binding hypotheses. The 1,4-benzodioxane moiety provides additional conformational constraints that can refine pharmacophore models beyond what is achievable with flexible phenyl-containing isoxazole derivatives.

Method Development and Assay Validation: Non-Purine XO Inhibitor Reference Standard

CAS 866733-81-5 can be deployed as a non-purine reference inhibitor in the development and validation of XO biochemical or cell-based assays, complementing allopurinol and febuxostat as positive controls [1]. Its moderate potency (IC₅₀ = 12.4 μM) [2], competitive mechanism, and structural distinction from purine-based inhibitors make it useful for assay quality control: it provides an independent chemotype to verify that assay signal is not artifactually responsive only to purine-analog inhibitors. This is particularly relevant for high-throughput screening (HTS) campaigns seeking novel XO inhibitor chemotypes, where purine-scaffold-biased assay conditions could generate false negatives.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.